5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide
Description
5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide is a synthetic small molecule characterized by a unique heterocyclic framework and functional groups that confer distinct electrochemical and biological properties. The compound features a thiazolo[5,4-c]azepin core fused with a 4-oxo-tetrahydroazepin ring, which is substituted at the 2-position by a pentanamide chain containing a 1,2-dithiolane moiety. This dithiolane group, a five-membered ring with two sulfur atoms, is critical for redox activity, as seen in analogous compounds used for reactive oxygen species (ROS) detection .
The compound’s design aligns with derivatives optimized for biomedical applications, particularly electrochemical sensing of H2O2 in neurodegenerative disease models like Parkinson’s disease (PD) .
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c19-12(6-2-1-4-10-7-9-21-23-10)18-15-17-11-5-3-8-16-14(20)13(11)22-15/h10H,1-9H2,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJPVMVDPMVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CCCCC3CCSS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide is a novel organosulfur compound with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure
The compound features a unique structure that combines a dithiolane moiety with a thiazoloazepin framework. This structural complexity may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various structurally related compounds. For instance, complexes derived from similar scaffolds exhibited significant cytotoxicity against ovarian cancer cell lines (A2780 and OVCAR8) with IC50 values ranging from 0.1 to 29 µM . The mechanism of action appears to involve inhibition of thioredoxin reductase, a critical enzyme in cellular redox balance and proliferation.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Studies indicate that it has activity against various bacterial strains and fungi. The specific mechanisms remain under investigation but may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Antiviral Activity
Although not extensively studied for antiviral properties, some related compounds have shown activity against HIV in vitro. The exact efficacy of this compound against viral pathogens requires further exploration.
Case Studies
- Zebrafish Model : In vivo studies using zebrafish embryos demonstrated low toxicity while maintaining significant anticancer effects, suggesting a favorable therapeutic index for this compound .
- Cytotoxicity Screening : A series of cytotoxicity assays revealed that the compound could inhibit proliferation in various cancer cell lines, supporting its potential as an anticancer agent .
Mechanistic Insights
Research indicates that the biological activity of this compound may be attributed to its ability to modulate redox states within cells and inhibit key enzymes involved in cell survival and proliferation. The presence of sulfur atoms in its structure is hypothesized to play a crucial role in these interactions.
Comparison with Similar Compounds
Thiazoloazepin Core Derivatives
The acetamide derivative N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide (C9H11N3O2S) shares the thiazoloazepin core but lacks the dithiolane-pentanamide side chain. This simpler structure has a lower molecular weight (225.268 g/mol) and reduced redox functionality, limiting its utility in electrochemical applications compared to the target compound .
Dithiolane-Containing Probes
Derivatives such as 5-(1,2-dithiolan-3-yl)-N-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide (o-Cl-DBP) (C20H28BClNO3S2) demonstrate the importance of the dithiolane group in H2O2 detection. The dithiolane moiety reacts selectively with H2O2, converting electrochemically inactive boronic esters into active phenolic products. The target compound’s thiazoloazepin core may enhance binding stability or modulate electron transfer kinetics compared to phenyl-based analogs .
Triazolo-Pyrazin Derivatives
N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-5-(1,2-dithiolan-3-yl)pentanamide () shares the dithiolane-pentanamide chain but incorporates a triazolo-pyrazin core. This structural variation likely shifts its application toward therapeutic targets (e.g., kinase inhibition) rather than electrochemical sensing, highlighting the role of core heterocycles in determining functionality.
Functional Comparison
Table 1: Key Properties of Comparable Compounds
*Estimated based on structural analogs.
Research Findings and Performance
- Electrochemical Activity : The dithiolane group in the target compound likely enables redox cycling similar to o-Cl-DBP, which showed a linear H2O2 detection range of 0.5–600 μM in PD mouse brain tissue . The thiazoloazepin core may improve sensor stability compared to phenyl-based probes.
- Selectivity : Boronic ester-containing analogs (e.g., o-Cl-DBP) exhibit high selectivity for H2O2 over other ROS. The target compound’s selectivity remains uncharacterized but could benefit from steric or electronic effects of the azepin ring.
- Therapeutic Potential: While triazolo-pyrazin derivatives () may target enzymes, the thiazoloazepin scaffold’s rigidity could favor protein-binding interactions, though this requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
